molecular formula C12H19ClFN5 B12226635 N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride

N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride

Cat. No.: B12226635
M. Wt: 287.76 g/mol
InChI Key: RVUYNVABMGRQTN-UHFFFAOYSA-N
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Description

N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes both dimethyl and fluoroethyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride typically involves multiple steps. One common method includes the alkylation of pyrazoles with bromomethyl compounds using t-BuOK/THF as a base . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize by-products. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution, where halogen atoms are replaced by other functional groups.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, binding to active sites and blocking substrate access. The pathways involved often include signal transduction and metabolic processes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.

    2-Fluoroethylpyrazole: Contains the fluoroethyl group but lacks the dimethyl substitution.

    4-Methylpyrazole: Shares the methyl group at position 4 but differs in other substituents.

Uniqueness

N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride stands out due to its combination of dimethyl and fluoroethyl groups, which confer unique chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in research and industry.

Properties

Molecular Formula

C12H19ClFN5

Molecular Weight

287.76 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H18FN5.ClH/c1-9-6-15-17(3)11(9)8-14-12-10(2)7-16-18(12)5-4-13;/h6-7,14H,4-5,8H2,1-3H3;1H

InChI Key

RVUYNVABMGRQTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNC2=C(C=NN2CCF)C.Cl

Origin of Product

United States

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